Ethyl (r)-3-amino-3-(furan-3-yl)propanoate
Description
Ethyl (R)-3-amino-3-(furan-3-yl)propanoate (CAS: 737752-26-0) is a chiral β-amino acid ester characterized by a furan-3-yl substituent at the β-position of the propanoate backbone. Its molecular formula is C₉H₁₃NO₃ (MW: 183.20 g/mol), with a stereospecific (R)-configuration at the amino-bearing carbon . This compound is synthesized via enantioselective methods such as lipase-catalyzed hydrolysis or Rodionov reactions, which ensure high optical purity . Its structural uniqueness lies in the furan ring, a heteroaromatic group that confers distinct electronic and steric properties, making it valuable in medicinal chemistry for drug discovery programs targeting integrins or other biological receptors .
Properties
Molecular Formula |
C9H13NO3 |
|---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
ethyl (3R)-3-amino-3-(furan-3-yl)propanoate |
InChI |
InChI=1S/C9H13NO3/c1-2-13-9(11)5-8(10)7-3-4-12-6-7/h3-4,6,8H,2,5,10H2,1H3/t8-/m1/s1 |
InChI Key |
GPICNQGICXGSGZ-MRVPVSSYSA-N |
Isomeric SMILES |
CCOC(=O)C[C@H](C1=COC=C1)N |
Canonical SMILES |
CCOC(=O)CC(C1=COC=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl ®-3-amino-3-(furan-3-yl)propanoate can be achieved through several methods. One common approach involves the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide, yielding ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate . Another method involves the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization to form the desired furan derivative .
Industrial Production Methods
Industrial production of ethyl ®-3-amino-3-(furan-3-yl)propanoate typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl ®-3-amino-3-(furan-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Ethyl ®-3-amino-3-(furan-3-yl)propanol.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl ®-3-amino-3-(furan-3-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of ethyl ®-3-amino-3-(furan-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The furan ring and amino group can interact with enzymes and receptors, potentially inhibiting or activating biological processes. The ester group may also undergo hydrolysis, releasing the active amino-furan moiety that can exert its effects on cellular pathways .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Ethyl (R)-3-amino-3-(furan-3-yl)propanoate belongs to a broader class of 3-amino-3-arylpropanoate esters. Key analogs and their substituent-driven differences include:
Key Observations :
- Aromatic vs. This impacts solubility and receptor-binding affinity .
- Halogenation : Fluorine substituents (e.g., 4-fluorophenyl) enhance metabolic stability and bioavailability in drug candidates .
- Amino Group Presence: The absence of the amino group in Ethyl 3(2-furyl)propanoate shifts applications from pharmacology to flavor chemistry, underscoring the amino group's role in biological activity .
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